molecular formula C16H30O B14220440 2-(Tetradec-7-EN-1-YL)oxirane CAS No. 574729-79-6

2-(Tetradec-7-EN-1-YL)oxirane

Cat. No.: B14220440
CAS No.: 574729-79-6
M. Wt: 238.41 g/mol
InChI Key: SCVUAGWGLJOVDB-UHFFFAOYSA-N
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Description

2-(Tetradec-7-EN-1-YL)oxirane, also known as 2-tetradecyloxirane, is an organic compound with the molecular formula C16H32O. It belongs to the class of oxiranes, which are three-membered cyclic ethers containing an oxygen atom. This compound is characterized by a long alkyl chain with a double bond at the seventh carbon and an oxirane ring at the second carbon .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetradec-7-EN-1-YL)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of tetradec-7-ene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA), under mild conditions. This reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the double bond, resulting in the formation of the oxirane ring .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the use of large-scale epoxidation reactors. These reactors typically employ catalysts such as titanium silicalite-1 (TS-1) to enhance the efficiency and selectivity of the epoxidation process. The reaction conditions are carefully controlled to optimize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Tetradec-7-EN-1-YL)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, carboxylic acids

    Oxidizing Agents: Hydrogen peroxide, peracids

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products Formed

    β-Hydroxyalkyl Derivatives: Formed via ring-opening reactions with nucleophiles

    Diols: Formed via oxidation reactions

    Alcohols and Alkanes: Formed via reduction reactions

Scientific Research Applications

2-(Tetradec-7-EN-1-YL)oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tetradec-7-EN-1-YL)oxirane primarily involves the ring-opening reactions of the oxirane ring. The strained three-membered ring is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

2-(Tetradec-7-EN-1-YL)oxirane can be compared with other oxiranes and epoxides:

    2-(Adamantan-1-yl)oxirane: Contains an adamantane moiety, which imparts unique steric and electronic properties.

    2-(Oct-7-en-1-yl)oxirane: Similar structure with a shorter alkyl chain.

    2-(Hexadec-7-en-1-yl)oxirane: Contains a longer alkyl chain, which affects its physical properties and reactivity.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of oxiranes in various fields of research and industry.

Properties

CAS No.

574729-79-6

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

2-tetradec-7-enyloxirane

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17-16/h7-8,16H,2-6,9-15H2,1H3

InChI Key

SCVUAGWGLJOVDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCC1CO1

Origin of Product

United States

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